2-(4-Metilpiperazin-1-IL)ciclopentanol

Descripción general

Descripción

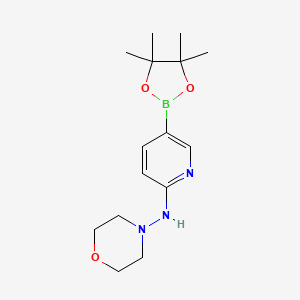

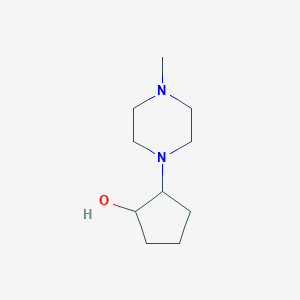

“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a chemical compound with the empirical formula C10H20N2O . It has a molecular weight of 184.28 . This compound is used in scientific research and has a complex molecular structure, which enables various applications in drug discovery and development.

Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperazin-1-YL)cyclopentanol” includes a cyclopentanol ring and a methylpiperazine ring . The presence of these rings suggests potential interest for its interaction with receptors or enzymes containing similar binding pockets.Physical And Chemical Properties Analysis

“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a solid compound . Its molecular weight is 184.28 g/mol , and its density is 1.097g/cm^3 . The boiling point is 286.3°C at 760 mmHg, and the flash point is not applicable .Aplicaciones Científicas De Investigación

Química ambiental

Como un compuesto orgánico estable, podría ser utilizado como un estándar o referencia en el muestreo y análisis ambiental. Su estructura definida y sus propiedades podrían ayudar en la calibración de instrumentos y en la evaluación de contaminantes ambientales.

Cada una de estas aplicaciones aprovecha la estructura química única de 2-(4-Metilpiperazin-1-IL)ciclopentanol, demostrando su versatilidad en la investigación científica. Si bien la literatura específica sobre las aplicaciones de este compuesto no está disponible fácilmente , el análisis anterior se basa en las propiedades químicas conocidas del compuesto y el potencial para su uso en varios campos de investigación. Es importante tener en cuenta que las aplicaciones reales requerirían validación empírica a través de una experimentación científica rigurosa.

Mecanismo De Acción

Mode of Action

It is suggested that the compound may interact with its targets to induce certain changes, which could potentially influence the biological activity of the target .

Biochemical Pathways

The downstream effects of these pathways could potentially be influenced by the interaction of the compound with its targets .

Pharmacokinetics

These properties could potentially impact the bioavailability of the compound .

Result of Action

It has been suggested that the compound substantially inhibits biofilm formation when added at a concentration of 063 mmol/l or higher .

Safety and Hazards

Direcciones Futuras

“2-(4-Methylpiperazin-1-YL)cyclopentanol” has been identified as a potential inhibitor of Candida albicans biofilm formation . It is suggested that this compound could be used more efficiently in combination with the existing antifungal drug miconazole to eliminate C. albicans . Furthermore, it may also be useful as a disinfectant for medical devices, such as catheters, to prevent the formation of C. albicans biofilms .

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAMIGVRCHNECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660740 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-53-8 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

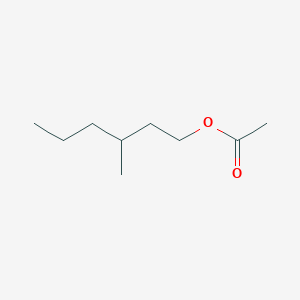

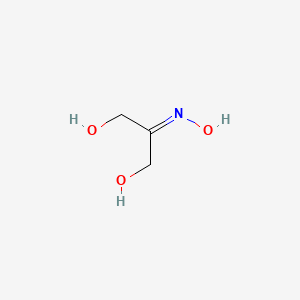

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?

A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for 2-(4-Methylpiperazin-1-YL)cyclopentanol. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)